Scientific Field: Biochemistry, specifically oligonucleotide synthesis.
Summary of Application: N-(2-Cyanoethyl)diethylamine is used in the deprotection process during oligonucleotide synthesis. The phosphodiester backbone of the oligonucleotide is protected as a cyanoethyl phosphotriester.
Methods of Application: After the synthesis is complete, the support is treated with 10% diethylamine in acetonitrile.
Results or Outcomes: The result is a fully deprotected oligonucleotide, ready for further use.
Scientific Field: Organic Chemistry.
Methods of Application: During deprotection, acrylonitrile is formed, which can react with nucleophiles such as thiols or amines via a Michael addition to yield a cyanoethylated product.
Results or Outcomes: The result of this process can lead to the degradation of certain components of the oligonucleotide, such as dyes.
Scientific Field: Biochemistry, specifically RNA synthesis.
Summary of Application: N-(2-Cyanoethyl)diethylamine is used in the deprotection process during RNA synthesis.
Results or Outcomes: The result is a fully deprotected RNA, ready for further use.
Methods of Application: After the synthesis is complete, the support is treated with 10% diethylamine in acetonitrile. The column is then treated with Ethylenediamine (EDA)/Toluene solution.
Results or Outcomes: The result of this process is a fully deprotected oligonucleotide, ready for further use.
3-(Diethylamino)propionitrile is a chemical compound with the molecular formula C₇H₁₄N₂. It features a diethylamino group attached to a propionitrile moiety, making it a member of the nitrile family. The compound is typically encountered as a colorless liquid and is known for its water solubility and moderate volatility. Its structure can be represented as follows:
This compound is primarily used in organic synthesis and has gained attention for its potential applications in various fields.
Research indicates that 3-(Diethylamino)propionitrile exhibits notable biological effects. It has been linked to:
Several methods have been developed for synthesizing 3-(Diethylamino)propionitrile:
3-(Diethylamino)propionitrile finds uses in various applications:
Studies on the interactions of 3-(Diethylamino)propionitrile with biological systems have revealed:
3-(Diethylamino)propionitrile shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:
Compound | Molecular Formula | Unique Features |
---|---|---|
3-(Dimethylamino)propionitrile | C₅H₁₁N₂ | Used in polyurethane production; lower toxicity. |
3-(Aminopropionitrile) | C₄H₈N₂ | Less sterically hindered; simpler structure. |
N,N-Diethylaminopropionitrile | C₇H₁₄N₂ | Similar reactivity; used in various organic syntheses. |
What sets 3-(Diethylamino)propionitrile apart from its analogs is its specific balance between reactivity and biological activity, making it a compound of interest for both synthetic chemistry and pharmacology. Its unique diethylamino group contributes to its distinct chemical behavior compared to other similar nitriles.
Irritant